![molecular formula C15H18N2O B2498392 (1R,5S)-3-methylene-N-phenyl-8-azabicyclo[3.2.1]octane-8-carboxamide CAS No. 2309569-48-8](/img/structure/B2498392.png)

(1R,5S)-3-methylene-N-phenyl-8-azabicyclo[3.2.1]octane-8-carboxamide

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

Synthesis Analysis

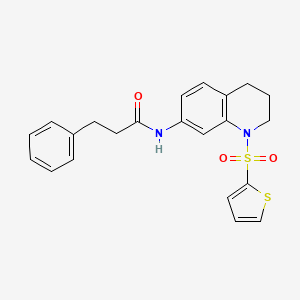

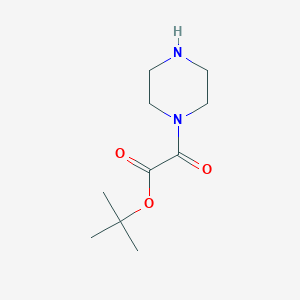

Synthetic approaches for structurally related azabicyclooctane derivatives often involve sophisticated organic synthesis techniques. For example, the synthesis of various azabicyclo[3.2.1]octane derivatives has been achieved through methods that may involve amide activation from pyroglutamic acid, leading to efficient routes for the synthesis of these compounds and their analogues, demonstrating the versatility and complexity of synthesizing these molecules (Singh et al., 2007).

Molecular Structure Analysis

The molecular structure of azabicyclo[3.2.1]octane derivatives is often elucidated through advanced spectroscopic techniques, such as NMR, and X-ray crystallography. These methods have been instrumental in determining the absolute configuration and molecular conformation of these compounds, providing critical insights into their three-dimensional structures and the spatial arrangement of atoms (Guo et al., 2015).

Chemical Reactions and Properties

Azabicyclo[3.2.1]octane derivatives participate in a variety of chemical reactions, highlighting their chemical reactivity and potential applications. The synthesis of these compounds often involves reactions such as intramolecular hydrogen abstraction, promoted by N-radicals, which is a method for constructing complex bicyclic structures under neutral conditions. This process demonstrates the compounds' versatility in undergoing transformational reactions that are pivotal in synthetic organic chemistry (Francisco et al., 2003).

Physical Properties Analysis

The physical properties of azabicyclo[3.2.1]octane derivatives, such as solubility, melting point, and crystal structure, are crucial for their application in various fields. X-ray crystallography not only sheds light on the molecular structure but also on the solid-state properties, including the compounds' packing in the crystal lattice and intermolecular interactions, which can significantly affect their physical properties (Guo et al., 2015).

Chemical Properties Analysis

The chemical properties of azabicyclo[3.2.1]octane derivatives, such as their reactivity towards various reagents, stereochemistry, and the influence of substituents on their reactivity, are fundamental aspects of their chemistry. These properties are essential for understanding the behavior of these compounds in chemical reactions and for developing new synthetic applications. The chemical behavior of these molecules can be influenced by their structural configuration, as demonstrated in studies exploring their reactivity and potential biological activities (Gelmi et al., 2007).

Applications De Recherche Scientifique

Crystallography and Molecular Structure Analysis

The study of the gold(III) tetrachloride salt of L-cocaine, which is structurally related to (1R,5S)-3-methylene-N-phenyl-8-azabicyclo[3.2.1]octane-8-carboxamide, has contributed to the understanding of molecular structures through crystallography. This research has allowed for the examination of intra and intermolecular interactions, providing insights into molecular behavior and arrangement (Wood, Brettell, & Lalancette, 2007).

Synthesis and Reactivity in Organic Chemistry

Research into enantiomerically pure bicyclic pyrrolidine derivatives, which are structurally similar to the compound , has been instrumental in developing efficient methods for synthesis in organic chemistry. These compounds have been used as chiral auxiliaries in asymmetric syntheses, highlighting the significance of such structures in the field of organic synthesis (Martens & Lübben, 1991).

Chemical Bonding and Interaction Studies

The synthesis and characterization of compounds with structures similar to (1R,5S)-3-methylene-N-phenyl-8-azabicyclo[3.2.1]octane-8-carboxamide have been crucial in understanding chemical bonding and interactions. Studies have focused on exploring the types of hydrogen bonds and close contacts that occur in these molecular structures, contributing to the broader knowledge of chemical interactions (Guo, Zhang, & Xia, 2015).

Medicinal Chemistry and Drug Design

Compounds with a structure similar to the compound have been synthesized and studied for potential medicinal applications. For instance, derivatives of 3,8-diazabicyclo[3.2.1]octanes have been investigated for their potential as antiparkinson agents. This research has implications for drug design and development in treating neurological disorders (Occelli, Fontanella, & Testa, 1977).

Synthesis of Conformationally Constrained Dipeptide Isosteres

The synthesis of conformationally constrained dipeptide surrogates based on structures akin to (1R,5S)-3-methylene-N-phenyl-8-azabicyclo[3.2.1]octane-8-carboxamide has been a significant area of research. These studies have been instrumental in developing novel amino acids and dipeptide analogs for studying biologically active peptides, contributing to the field of peptide chemistry (Cluzeau & Lubell, 2004).

Orientations Futures

Propriétés

IUPAC Name |

3-methylidene-N-phenyl-8-azabicyclo[3.2.1]octane-8-carboxamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H18N2O/c1-11-9-13-7-8-14(10-11)17(13)15(18)16-12-5-3-2-4-6-12/h2-6,13-14H,1,7-10H2,(H,16,18) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MFZZARCJPGIRPD-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C=C1CC2CCC(C1)N2C(=O)NC3=CC=CC=C3 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H18N2O |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

242.32 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3-methylidene-N-phenyl-8-azabicyclo[3.2.1]octane-8-carboxamide | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![(2Z)-N-(4-fluorophenyl)-8-methoxy-2-[(4-methylphenyl)sulfonylhydrazinylidene]chromene-3-carboxamide](/img/structure/B2498312.png)

![2-{[3-(3,5-difluorophenyl)-4-oxo-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl]sulfanyl}-N-(3-methylbutyl)acetamide](/img/structure/B2498319.png)

![[2-[(1-cyanocyclopentyl)amino]-2-oxoethyl] (E)-3-[5-chloro-1-[(3-methoxyphenyl)methyl]-3-methylpyrazol-4-yl]prop-2-enoate](/img/structure/B2498320.png)

![N-(2-methyl-5-(thiazolo[5,4-b]pyridin-2-yl)phenyl)thiophene-2-sulfonamide](/img/structure/B2498321.png)

![7-Methylspiro[1,2-dihydroindene-3,2'-oxirane]](/img/structure/B2498322.png)

![6-(4-benzylpiperazin-1-yl)-1-methyl-N-(3-methylphenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-amine](/img/structure/B2498329.png)

![tert-butyl N-[(3R,4R)-4-fluoropiperidin-3-yl]carbamate](/img/no-structure.png)